N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide
Overview
Description
“N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocycle, and a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the aromatic pyridine ring. The presence of the sulfonamide group could introduce some polarity to the molecule .Chemical Reactions Analysis
The bromine atom on the pyridine ring makes it susceptible to nucleophilic substitution reactions. The sulfonamide group could also participate in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the pyridine ring could make it somewhat basic, and the sulfonamide group could make it polar .Scientific Research Applications
Photodynamic Therapy in Cancer Treatment
- A study by Pişkin, Canpolat, & Öztürk (2020) explored the synthesis of zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base. This compound demonstrated promising properties for photodynamic therapy in cancer treatment, with high singlet oxygen quantum yield and good fluorescence properties.
Ligand Synthesis for Copper(II) Complexes
- Hasan et al. (2003) conducted research on synthesizing bifunctional oligo-α-aminopyridine ligands, including a compound structurally similar to N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide. Their work, detailed in Inorganica Chimica Acta, focused on the creation of copper(II) complexes, which are significant in various chemical processes.
Antiviral and Antagonist Properties
- Cheng De-ju (2015) researched on methylbenzenesulfonamide derivatives, highlighting their role as antagonists in the prevention of HIV-1 infection. This study, published in the Journal of Inner Mongolia Normal University, underscores the antiviral potential of such compounds.
Antibacterial and Anti-inflammatory Applications
- Abbasi et al. (2017) in the Turkish Journal of Pharmaceutical Sciences synthesized new sulfonamides bearing a 1,4-benzodioxin ring, showing significant antibacterial potential and potential as therapeutic agents for inflammatory ailments.
Neurogenesis and Neural Stem Cell Differentiation
- A study by Shin et al. (2015) in Biomolecules & Therapeutics demonstrated that a derivative of methylbenzenesulfonamide significantly enhanced neurogenesis by inducing final cell division during neural stem cell differentiation.
Mechanism of Action
The mechanism of action of this compound is not clear without more context. If it’s used as a drug, it could interact with biological targets through the pyridine ring or the sulfonamide group.
Safety and Hazards
Properties
IUPAC Name |
N-(5-bromopyridin-3-yl)-4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4S2/c1-14-3-7-18(8-4-14)27(23,24)22(17-11-16(20)12-21-13-17)28(25,26)19-9-5-15(2)6-10-19/h3-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMBOTNRLWKEHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=CN=C2)Br)S(=O)(=O)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745307 | |
Record name | N-(5-Bromopyridin-3-yl)-4-methyl-N-(4-methylbenzene-1-sulfonyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245644-89-6 | |
Record name | N-(5-Bromopyridin-3-yl)-4-methyl-N-(4-methylbenzene-1-sulfonyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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